4H-1,4-Oxazocine
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Overview
Description
4H-1,4-Oxazocine is a heterocyclic compound that features an eight-membered ring containing both nitrogen and oxygen atoms. This compound is part of the broader class of oxazines, which are known for their diverse chemical properties and applications. The structure of this compound makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,4-Oxazocine can be achieved through several methods. One notable method involves a palladium-catalyzed oxa-(4+4)-cycloaddition between 1-azadienes and (2-hydroxymethyl)allyl carbonates. This method yields polycyclic 1,5-oxazocines in good yields under mild reaction conditions . Another approach involves the reaction of phenyloxy phenyl acetic acid with polyphosphoric acid and sodium azide in sulfuric acid, followed by reduction with lithium aluminum hydride .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis, such as the use of catalytic cycloaddition reactions, can be applied. Industrial production would likely involve optimizing these reactions for scale-up, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4H-1,4-Oxazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazocine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the oxazocine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazocine N-oxides, while reduction can produce hydroxy or amino derivatives.
Scientific Research Applications
4H-1,4-Oxazocine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers with unique electronic properties.
Mechanism of Action
The mechanism of action of 4H-1,4-Oxazocine involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, its unique structure allows it to interact with cellular membranes, potentially disrupting membrane integrity and function. The specific pathways involved depend on the particular application and target of the compound.
Comparison with Similar Compounds
1,4-Oxazine: Another heterocyclic compound with a six-membered ring containing nitrogen and oxygen.
4H-Benzo[d][1,3]oxazine: A benzene-fused oxazine known for its biological activities, including anticancer properties.
Uniqueness: 4H-1,4-Oxazocine is unique due to its eight-membered ring structure, which imparts different chemical and physical properties compared to smaller ring oxazines
Properties
CAS No. |
30318-11-7 |
---|---|
Molecular Formula |
C6H7NO |
Molecular Weight |
109.13 g/mol |
IUPAC Name |
4H-1,4-oxazocine |
InChI |
InChI=1S/C6H7NO/c1-2-5-8-6-4-7-3-1/h1-7H |
InChI Key |
QIROUCHIMHUWAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=COC=C1 |
Origin of Product |
United States |
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